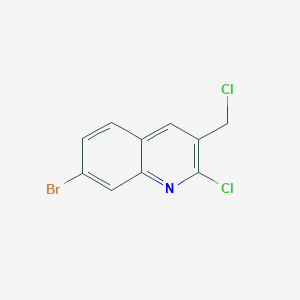

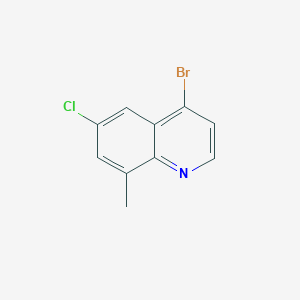

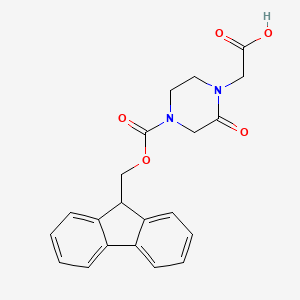

![molecular formula C9H10FNO2 B1341438 Ácido 3-[(3-Fluorofenil)amino]propanoico CAS No. 885275-89-8](/img/structure/B1341438.png)

Ácido 3-[(3-Fluorofenil)amino]propanoico

Descripción general

Descripción

3-[(3-Fluorophenyl)amino]propanoic acid, also known as 3-FAP, is an organic compound found in nature and is used in many laboratory experiments. It is a versatile compound with a wide range of applications in scientific research. 3-FAP is a white crystalline solid with a molecular weight of 217.24 g/mol and a melting point of 147-149°C. It has a pKa of 4.4 and is soluble in water, methanol, and ethanol.

Aplicaciones Científicas De Investigación

Síntesis Orgánica

“Ácido 3-[(3-Fluorofenil)amino]propanoico” is un compuesto orgánico que puede utilizarse en varios procesos de síntesis orgánica . Es un derivado de ácido monocarboxílico , lo que significa que puede participar en reacciones que involucran ácidos carboxílicos y sus derivados.

Sonda para el estudio de mGluR5

Los investigadores están investigando el uso de este compuesto como una sonda para estudiar la estructura y función de mGluR5 (receptor metabotrópico de glutamato 5) y su papel en la plasticidad sináptica y varios trastornos neurológicos. Esto podría conducir potencialmente a nuevas ideas sobre el funcionamiento del cerebro y el desarrollo de tratamientos para trastornos neurológicos.

Proteasas Apoptosis

Este compuesto se está estudiando en el contexto de la apoptosis de proteasas . Las proteasas juegan un papel crucial en la apoptosis, un proceso de muerte celular programada. Comprender cómo este compuesto interactúa con las proteasas podría proporcionar información valiosa sobre los mecanismos de la muerte celular y la enfermedad.

Cromatina/Epigenética

“this compound” también se está estudiando en el campo de la cromatina y la epigenética . Las modificaciones epigenéticas, incluidos los cambios en la cromatina, juegan un papel crucial en la expresión génica. Estudiar este compuesto podría proporcionar nuevas ideas sobre estos procesos.

Metabolismo

Este compuesto se está estudiando en el contexto del metabolismo . Comprender cómo se metaboliza este compuesto podría proporcionar información valiosa sobre cómo el cuerpo procesa compuestos similares.

Señalización MAPK

“this compound” se está estudiando en el contexto de la señalización MAPK (proteína quinasa activada por mitógenos) . Las MAPK son importantes para las respuestas celulares a una variedad de estímulos. Comprender cómo este compuesto interactúa con las MAPK podría proporcionar información valiosa sobre la señalización celular.

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H320 (Causes eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P264 (Wash thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), P301+P312 (IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell), and P330 (Rinse mouth) .

Mecanismo De Acción

Target of Action

The primary targets of the compound 3-[(3-Fluorophenyl)amino]propanoic acid are currently unknown. This compound is a relatively new entity and research is ongoing to identify its specific targets within biological systems .

Mode of Action

Like other amino acids, it may interact with various enzymes and receptors in the body .

Biochemical Pathways

As an amino acid derivative, it might be involved in protein synthesis or other amino acid-related pathways .

Pharmacokinetics

As a small molecule, it is expected to have good bioavailability .

Action Environment

The action, efficacy, and stability of 3-[(3-Fluorophenyl)amino]propanoic acid can be influenced by various environmental factors. These may include pH, temperature, and the presence of other molecules in the environment .

Propiedades

IUPAC Name |

3-(3-fluoroanilino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FNO2/c10-7-2-1-3-8(6-7)11-5-4-9(12)13/h1-3,6,11H,4-5H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKMPTGFIUPPIGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)NCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90589450 | |

| Record name | N-(3-Fluorophenyl)-beta-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90589450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

885275-89-8 | |

| Record name | N-(3-Fluorophenyl)-beta-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90589450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-[(3-Fluorophenyl)amino]propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

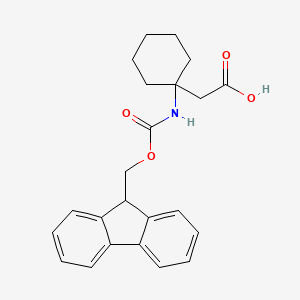

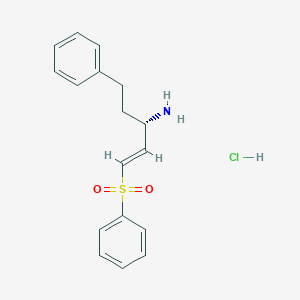

![2'-(((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)methyl)-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B1341367.png)

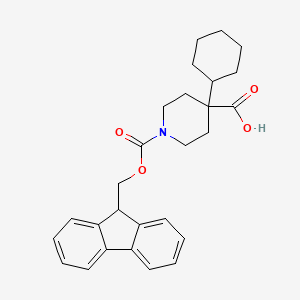

![Fmoc-N-[2-(tritylmercapto)ethyl]-glycine](/img/structure/B1341370.png)

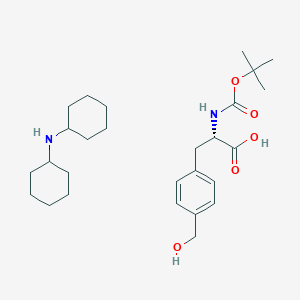

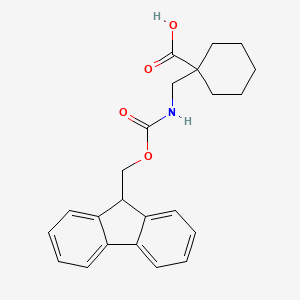

![6-(Tert-butoxycarbonyl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylic acid](/img/structure/B1341392.png)